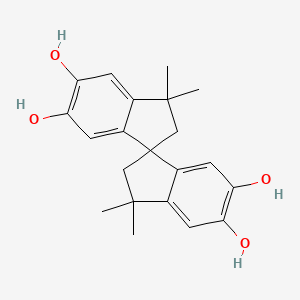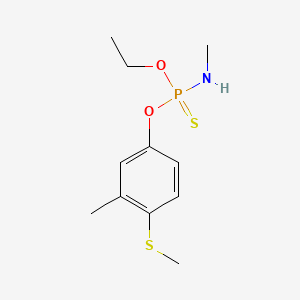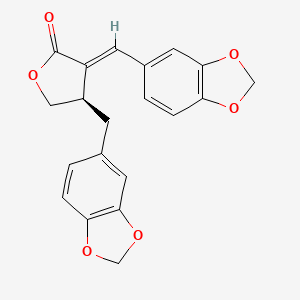
Alteconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alteconazole is a triazole antifungal compound that was under development by Knoll Pharmaceuticals. It is designed to be both orally and topically active, targeting a range of fungal infections. The compound has shown efficacy against various fungi, including Microsporum ferruginium, Candida albicans, and Mucor pusilis .
Preparation Methods
The synthesis of alteconazole involves the formation of a triazole ring and the incorporation of chlorinated phenyl groups. The synthetic route typically includes the following steps:
Formation of the triazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.
Incorporation of chlorinated phenyl groups:
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Alteconazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
Alteconazole has several scientific research applications, including:
Chemistry: Used as a model compound for studying triazole chemistry and developing new synthetic methodologies.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential treatment for superficial mycoses, dermatomycoses, and systemic mycoses.
Industry: Potential applications in the development of antifungal coatings and materials.
Mechanism of Action
Alteconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to increased permeability and ultimately cell death. The molecular target of this compound is the enzyme 14-α-sterol demethylase, which is involved in the conversion of lanosterol to ergosterol .
Comparison with Similar Compounds
Alteconazole is similar to other triazole antifungal agents, such as fluconazole, itraconazole, and ketoconazole. it has unique properties that distinguish it from these compounds:
Fluconazole: While both compounds inhibit ergosterol synthesis, this compound has shown greater efficacy in certain preclinical models.
Itraconazole: this compound and itraconazole share a similar mechanism of action, but this compound may offer advantages in terms of oral bioavailability and topical activity.
Ketoconazole: Both compounds target the same enzyme, but this compound has been developed to minimize the gastrointestinal side effects associated with ketoconazole
Similar compounds include:
- Fluconazole
- Itraconazole
- Ketoconazole
- Voriconazole
- Posaconazole .
Properties
CAS No. |
93479-96-0 |
|---|---|
Molecular Formula |
C17H12Cl3N3O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2/t16-,17-/m1/s1 |
InChI Key |
HUSJLAKLJPOCEL-IAGOWNOFSA-N |
SMILES |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
Isomeric SMILES |
C1=CC(=CC=C1[C@@]2([C@H](O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alteconazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)
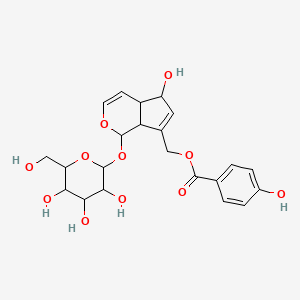
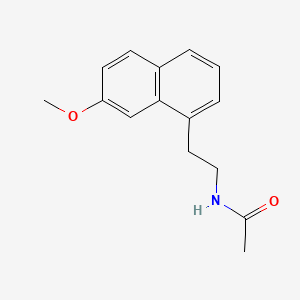
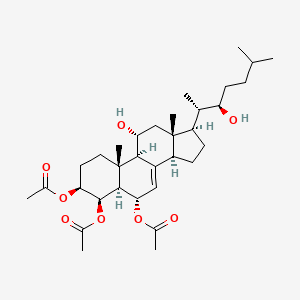
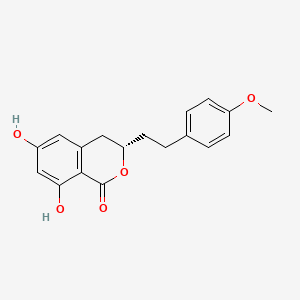

![1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid](/img/structure/B1665662.png)

